molecular formula C17H25N5O3S B10934902 [4-(ethylsulfonyl)piperazin-1-yl](6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[4-(ethylsulfonyl)piperazin-1-yl](6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10934902
M. Wt: 379.5 g/mol
InChI Key: WMHQZBRUCWTNLZ-UHFFFAOYSA-N
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Description

4-(ETHYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an ethylsulfonyl group and a pyrazolopyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps:

    Formation of the Pyrazolopyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution on the Piperazine Ring: The piperazine ring is functionalized with an ethylsulfonyl group using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the substituted piperazine with the pyrazolopyridine moiety using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE is investigated for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and neuroprotective properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, in oncology, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
  • 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE
  • 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE

Uniqueness

The uniqueness of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or selectivity towards certain biological targets, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C17H25N5O3S

Molecular Weight

379.5 g/mol

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-(6-methyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C17H25N5O3S/c1-4-6-22-16-15(12-18-22)14(11-13(3)19-16)17(23)20-7-9-21(10-8-20)26(24,25)5-2/h11-12H,4-10H2,1-3H3

InChI Key

WMHQZBRUCWTNLZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=NC(=CC(=C2C=N1)C(=O)N3CCN(CC3)S(=O)(=O)CC)C

Origin of Product

United States

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